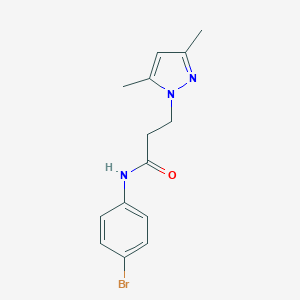
N-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide, also known as BPP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. BPP is a member of the pyrazolone family of compounds and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of N-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide is not well understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. N-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide has also been shown to inhibit the activity of various kinases, including protein kinase C and mitogen-activated protein kinase (MAPK).
Biochemical and physiological effects:
N-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide can inhibit the growth and proliferation of cancer cells, reduce the production of inflammatory mediators, and protect against oxidative stress. In vivo studies have shown that N-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide can reduce the growth of tumors, reduce inflammation, and protect against neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide in lab experiments is its relative ease of synthesis and availability. N-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide is also relatively stable and can be stored for extended periods of time. However, one of the limitations of using N-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several potential future directions for research on N-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide. One area of interest is the development of N-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide-based drugs for the treatment of various diseases, including cancer and inflammation. Another area of interest is the development of new materials based on N-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide, such as polymers and coatings. Additionally, further research is needed to elucidate the mechanism of action of N-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide and to identify its molecular targets.
Métodos De Síntesis
One of the most common methods for synthesizing N-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide involves the reaction of 4-bromobenzoyl chloride with 3,5-dimethyl-1H-pyrazole in the presence of a base such as triethylamine. The resulting product is then treated with propanoic acid to yield N-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. N-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide has also been studied for its potential use in the development of new materials, such as polymers and coatings.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-3-(3,5-dimethylpyrazol-1-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O/c1-10-9-11(2)18(17-10)8-7-14(19)16-13-5-3-12(15)4-6-13/h3-6,9H,7-8H2,1-2H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UILCJZCNJNACQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC(=O)NC2=CC=C(C=C2)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


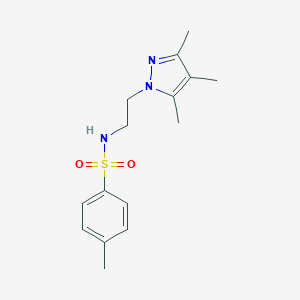
![2,4,6-trimethyl-N-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethyl]benzenesulfonamide](/img/structure/B500317.png)
![N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-propyl]-4-methyl-benzenesulfonamide](/img/structure/B500318.png)
![2-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]benzamide](/img/structure/B500319.png)
![3,4-dimethyl-N-{2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}benzenesulfonamide](/img/structure/B500321.png)

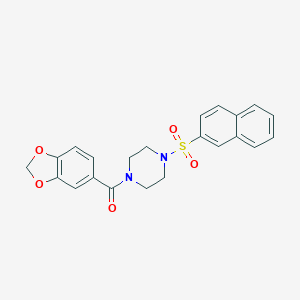
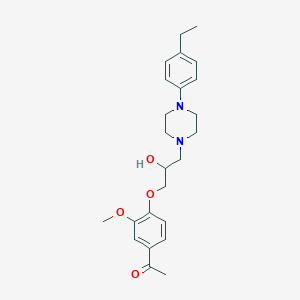
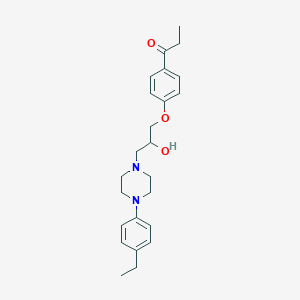
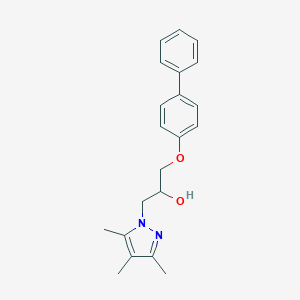

![N-(3,4-dichlorophenyl)-2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B500332.png)
![N-(3,4-dichlorophenyl)-2-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B500333.png)